molecular formula C12H22O7P+ B14656845 Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy](oxo)phosphanium CAS No. 53225-54-0

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy](oxo)phosphanium

Cat. No.: B14656845
CAS No.: 53225-54-0
M. Wt: 309.27 g/mol
InChI Key: AAONENWKABIOFQ-UHFFFAOYSA-N
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Description

Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is a complex organophosphorus compound characterized by its unique structure, which includes two 2,2-dimethyl-1,3-dioxolane groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) as the phosphorus source, which reacts with the dioxolane derivative in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dioxolane groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The dioxolane groups provide steric hindrance and electronic effects that influence the reactivity of the phosphorus center. This can affect the compound’s ability to participate in catalytic cycles, bind to enzymes, or interact with other molecules in a specific manner .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
  • Bis-(2,2-dimethyl-(1,3)dioxolan-4-yl)-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine

Uniqueness

Bis(2,2-dimethyl-1,3-dioxolan-4-yl)methoxyphosphanium is unique due to its specific combination of dioxolane groups and a central phosphorus atom. This structure imparts distinct reactivity and properties that are not observed in similar compounds. For example, the presence of the oxo group on the phosphorus atom can significantly alter its electronic properties and reactivity compared to other dioxolane derivatives .

Properties

CAS No.

53225-54-0

Molecular Formula

C12H22O7P+

Molecular Weight

309.27 g/mol

IUPAC Name

bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-oxophosphanium

InChI

InChI=1S/C12H22O7P/c1-11(2)14-5-9(18-11)7-16-20(13)17-8-10-6-15-12(3,4)19-10/h9-10H,5-8H2,1-4H3/q+1

InChI Key

AAONENWKABIOFQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CO[P+](=O)OCC2COC(O2)(C)C)C

Origin of Product

United States

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